molecular formula C9H10N4 B8768042 8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

Cat. No.: B8768042
M. Wt: 174.20 g/mol
InChI Key: CJTJQUCOIKSQFO-UHFFFAOYSA-N
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Description

8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

8-amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

InChI

InChI=1S/C9H10N4/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-2,12-13H,3-4,11H2

InChI Key

CJTJQUCOIKSQFO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2N1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 468A (0.037 g, 0.18 mmol) was dissolved in a mixture of ethyl acetate (1.0 mL)/ethanol (1.0 mL) and 10% Pd/C (0.050 g) was added. Hydrogen was then introduced via a balloon. After 2 h, the reaction was purged with nitrogen and filtered through Celite, rinsing with ethyl acetate. Concentration in vacuo gave 0.029 g (90%) of compound 469A as a red oil, which was taken on without further purification. HPLC: 97% at 3.217 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Name
Compound 468A
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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